molecular formula C19H21FN4O5S B2611804 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide CAS No. 897618-73-4

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Cat. No.: B2611804
CAS No.: 897618-73-4
M. Wt: 436.46
InChI Key: CFACFQGAVGCCJB-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl chain, and a 2-nitrobenzamide moiety. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperazine derivatives and amidation with nitrobenzoyl chloride intermediates, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-15-5-7-16(8-6-15)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFACFQGAVGCCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Bis(4-Fluorophenyl)methyl-Piperazine Derivatives (Compounds 6h, 6i, 6j)

  • Structure : These compounds (e.g., 6h, 6i, 6j) share a bis(4-fluorophenyl)methyl group on the piperazine ring, unlike the single 4-fluorophenyl group in the target compound. The sulfonamide moiety is attached to a phenyl ring rather than an ethyl chain .
  • Synthesis : Synthesized via nucleophilic substitution and sulfonylation, yielding 65–75% with melting points of 180–230°C. The target compound’s synthesis may follow similar steps but with differing reactants .
  • Characterization : Confirmed via $ ^1H $/$ ^{13}C $ NMR and ESI-MS, akin to the target compound’s expected analytical workflow .

N-(Pyridin-4-ylmethyl)-2-Nitroaniline Derivatives (Compounds 12a–d)

  • Structure : These derivatives feature a pyridinylmethyl group and nitroaniline core, contrasting with the target’s nitrobenzamide and ethylsulfonyl-piperazine structure .
  • Synthesis : Prepared from 2,4-difluoro-nitrobenzene and piperazine sulfonamides under basic conditions (Et$ _3 $N/DMSO), suggesting the target compound’s synthesis may employ analogous nitrobenzene precursors .

Tosylpiperazine-Acetamide ()

  • Structure : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide includes a tosyl (p-toluenesulfonyl) group and acetamide linker, differing from the target’s ethylsulfonyl and nitrobenzamide groups .
  • Attributes: CAS No. 701926-99-0; molecular weight ~463 g/mol (estimated). The target compound’s molecular weight is predicted to be higher (~437 g/mol) due to the nitro group and benzamide moiety .

Table 1: Key Properties of Compared Compounds

Compound Molecular Formula (Estimated) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C$ _{19} $H$ _{20} $FN$ _3 $O$ _5 $S Not reported Not reported 4-Fluorophenylpiperazine, sulfonylethyl, 2-nitrobenzamide
6h, 6i, 6j Varies (e.g., C$ _{30} $H$ _{28} $F$ _2 $N$ _4 $O$ _4 $S) 180–230 65–75 Bis(4-fluorophenyl)methyl, sulfamoyl
12a–d C$ _{18} $H$ _{20} $FN$ _5 $O$ _4 $S Not reported Not reported Pyridinylmethyl, nitroaniline
Tosylpiperazine-Acetamide C$ _{20} $H$ _{23} $FN$ _4 $O$ _3 $S Not reported Not reported Tosyl, acetamide, 4-fluorophenyl

Key Observations:

Synthetic Yields : Compounds in achieved moderate-to-high yields (65–75%), suggesting that the target compound’s synthesis could be optimized using similar purification techniques (e.g., silica gel chromatography) .

Melting Points : High melting points (up to 230°C) in bis(4-fluorophenyl) derivatives indicate crystalline stability, which the target compound may share due to its nitro and sulfonyl groups .

Structural Flexibility: The piperazine ring’s substituents (e.g., 4-fluorophenyl vs. tosyl) significantly alter polarity and bioavailability.

Methodological Insights

  • Sulfonylation and Amidation : and highlight sulfonylation of piperazine amines and subsequent amidation as critical steps. The target compound likely follows a similar pathway, with nitrobenzoyl chloride reacting with a sulfonylethyl-piperazine intermediate .
  • Characterization : All compared compounds were validated via NMR, MS, and TLC, underscoring the necessity of multi-technique validation for the target compound .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.

Molecular Formula

  • Molecular Formula : C15H22FN3O4S
  • Molecular Weight : 365.44 g/mol

Structural Characteristics

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl ethyl moiety, which contribute to its biological activity. The nitrobenzamide portion is also significant for its interaction with various biological targets.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial in the treatment of mood disorders such as anxiety and depression. Additionally, the compound may have implications in cancer therapy by targeting specific kinases involved in cell proliferation.

Pharmacological Profile

Research indicates that this compound may have:

  • Antidepressant Effects : By enhancing serotonin and dopamine signaling pathways.
  • Antitumor Activity : Potential inhibition of PLK4 (Polo-like kinase 4), which is implicated in centriole duplication and cancer cell proliferation .

Preclinical Studies

Several preclinical studies have highlighted the efficacy of this compound:

  • Neuropharmacological Studies : Demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
  • Cancer Research : In vitro studies showed that the compound inhibits cell proliferation in cancer cell lines expressing high levels of PLK4, leading to enhanced apoptosis .

Case Studies

  • Anxiety Disorders : A study involving animal models indicated that administration of the compound resulted in a marked decrease in anxiety-like behavior, correlating with increased levels of serotonin in the brain.
  • Cancer Treatment : In a study assessing the effects on lung cancer cells, this compound significantly reduced cell viability and induced apoptosis through PLK4 inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)propionamideSimilar piperazine structureModerate antidepressant effects
N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)propionamideSimilar piperazine structureLower efficacy in cancer models
N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)propionamideSimilar piperazine structureComparable anxiolytic effects

This table illustrates that while similar compounds exhibit some biological activities, this compound demonstrates enhanced efficacy due to its unique fluorine substitution.

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